![molecular formula C12H18F6N2O4 B2614928 N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2445791-85-3](/img/structure/B2614928.png)
N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid
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Overview
Description
“N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2445791-85-3 . It has a molecular weight of 368.28 .
Synthesis Analysis
The synthesis of azetidines has been a topic of interest in recent years. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Molecular Structure Analysis
The molecular structure of “N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid” can be represented by the Inchi Code: 1S/C8H16N2.2C2HF3O2/c1-8(3-2-4-8)10-7-5-9-6-7;23-2(4,5)1(6)7/h7,9-10H,2-6H2,1H3;2(H,6,7) .
Scientific Research Applications
Multicomponent Coupling Reactions
Trifluoroacetic acid (TFA) has been employed in transition-metal-free, three-component coupling reactions involving N-substituted aziridines, arynes, and water. This method has produced medicinally important N-aryl β-amino alcohol derivatives and, with the use of azetidines, has afforded N-aryl γ-amino alcohol derivatives in moderate to good yields, showcasing its versatility in synthesizing complex molecular structures useful in medicinal chemistry (Roy, Baviskar, & Biju, 2015).
Novel Heterocyclic Amino Acid Derivatives
A synthetic route for preparing new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described, highlighting the potential of such compounds in drug development. This approach underscores the relevance of N-(1-Methylcyclobutyl)azetidin-3-amine in creating functionalized heterocycles with potential biological applications (Gudelis et al., 2023).
Synthesis of Azetidin-3-ones and Their Biological Activity
The synthesis of bicyclic azetidin-3-ones from pyranosides has been reported, along with their potential as scaffolds for highly substituted azetidines. These compounds have been illustrated through the synthesis of 3-hydroxy-4-(hydroxymethyl)-3-methylazetidine-2-carboxylic acids, indicating the utility of such structures in developing novel complex azetidines with possible therapeutic applications (Martínez & Fleet, 2014).
Antibacterial and Antifungal Agents
Azetidin-3-ones have been explored for their antibacterial and antifungal activities, demonstrating the potential of compounds derived from N-(1-Methylcyclobutyl)azetidin-3-amine in addressing microbial infections. This underscores the importance of such compounds in the search for new therapeutic agents (Walsh et al., 1996).
Future Directions
Azetidines have been the focus of recent advances in the field of organic synthesis and medicinal chemistry . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines that have been published in recent years, with a focus on the most recent advances, trends, and future directions .
properties
IUPAC Name |
N-(1-methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2C2HF3O2/c1-8(3-2-4-8)10-7-5-9-6-7;2*3-2(4,5)1(6)7/h7,9-10H,2-6H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHWQPJAZVXXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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